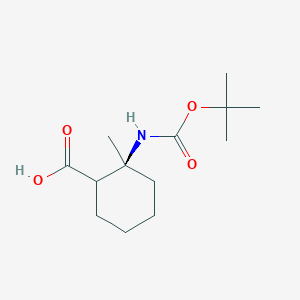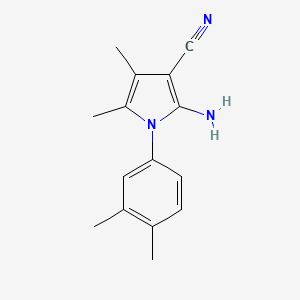
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 5-ethyl-3-nitrothiophenyl group
Méthodes De Préparation
The synthesis of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur.
Nitration: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The ethyl group is introduced at the 5-position of the thiophene ring through an alkylation reaction using ethyl bromide.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring by reacting the substituted thiophene with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The ethyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitrothiophen-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethyl-3-aminothiophen-2-yl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and ethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-(5-ethyl-3-nitrothiophen-2-yl)pyrazole |
InChI |
InChI=1S/C9H9N3O2S/c1-2-7-6-8(12(13)14)9(15-7)11-5-3-4-10-11/h3-6H,2H2,1H3 |
Clé InChI |
GNQFMNZZVNELFU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)N2C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


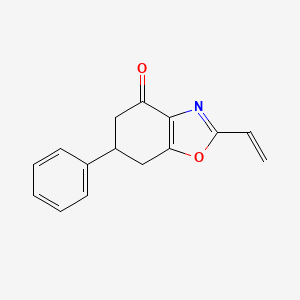



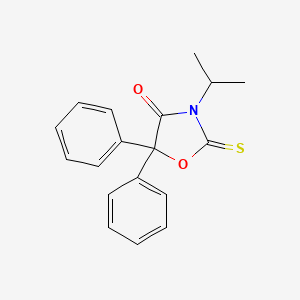
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
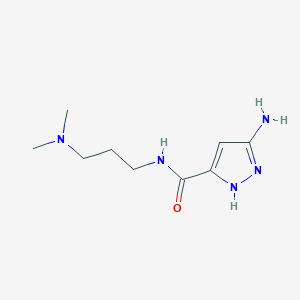
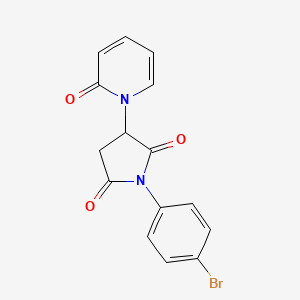
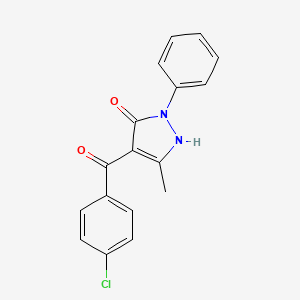
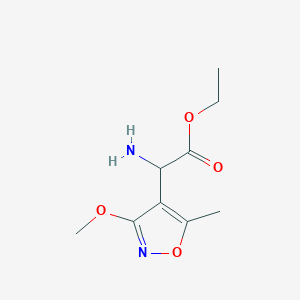
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
